molecular formula C17H17BrN2O2 B5310091 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

货号 B5310091
分子量: 361.2 g/mol
InChI 键: VSBUURBVOWBFJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as BPH-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPH-715 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.

科学研究应用

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.

作用机制

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide works by binding to the catalytic site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and reduced hyperglycemia in animal models of diabetes. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also reduces body weight and adiposity in obese animals, possibly through its effects on energy metabolism and AMPK activation. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

实验室实验的优点和局限性

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.

未来方向

Further research is needed to fully understand the therapeutic potential of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in the treatment of metabolic disorders. Future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, as well as investigating its effects on other metabolic pathways and signaling pathways. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide may also have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.

合成方法

The synthesis of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-2-nitroaniline with 4-phenylbutyric acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. This intermediate is then reduced with palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the final product, 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide.

属性

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-15-11-9-14(10-12-15)17(19)20-22-16(21)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBUURBVOWBFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。